2-CHLORO-5-[4-(PYRROLIDINYLSULFONYL)PHENYL]BENZOIC ACID
Description
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a chloro group and a pyrrolidinylsulfonylphenyl moiety
Properties
IUPAC Name |
2-chloro-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-16-8-5-13(11-15(16)17(20)21)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOPKYZGPNAYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692359 | |
| Record name | 4-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-44-3 | |
| Record name | 4-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core. The chloro group is introduced through a chlorination reaction, while the pyrrolidinylsulfonylphenyl moiety is attached via a sulfonylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chlorosulfonyl)benzoic acid: Similar structure but with a chlorosulfonyl group instead of a pyrrolidinylsulfonyl group.
2-Chloro-5-(1-pyrrolidinylsulfonyl)pyridine: Features a pyridine ring instead of a benzoic acid core.
5-Chloro-2-(tributylstannyl)pyridine: Contains a tributylstannyl group instead of a pyrrolidinylsulfonyl group.
Uniqueness
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid is unique due to the presence of both a chloro group and a pyrrolidinylsulfonylphenyl moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
2-Chloro-5-[4-(pyrrolidinylnsulfonyl)phenyl]benzoic acid is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scholarly sources.
Chemical Structure and Properties
The compound features a chloro group and a pyrrolidinylnsulfonyl moiety, which are critical for its biological activity. Its molecular formula is , with a molecular weight of approximately 337.85 g/mol. The presence of the sulfonyl group is particularly noteworthy as it often enhances the compound's interaction with biological targets.
1. Anti-inflammatory Properties
Research indicates that 2-chloro-5-[4-(pyrrolidinylnsulfonyl)phenyl]benzoic acid exhibits significant anti-inflammatory activity. In vivo studies demonstrated its efficacy in reducing edema in rodent models, particularly during the inflammatory phase induced by agents like carrageenan and formalin. The compound showed a notable reduction in paw swelling, suggesting its potential as an anti-inflammatory agent.
2. Analgesic Effects
The analgesic properties of this compound were assessed through various pain models, including the acetic acid-induced writhing test and the hot plate test. Results indicated that it possesses central analgesic activity, effectively reducing pain responses in both neurogenic and inflammatory phases. In comparison to standard analgesics, it exhibited superior potency, highlighting its therapeutic potential in pain management.
3. Antimicrobial Activity
Studies have also explored the antimicrobial effects of 2-chloro-5-[4-(pyrrolidinylnsulfonyl)phenyl]benzoic acid against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent.
The biological activity of 2-chloro-5-[4-(pyrrolidinylnsulfonyl)phenyl]benzoic acid is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. Molecular docking studies have illustrated that this compound binds effectively to the active site of COX-2, disrupting its function and thereby mitigating inflammatory responses.
Case Studies
Several case studies have been conducted to evaluate the pharmacokinetics and toxicity profiles of this compound:
- Study 1: Investigated the oral bioavailability using Caco-2 cell models, showing promising absorption characteristics.
- Study 2: Assessed the toxicity profile through various assays, indicating that while it has potent biological effects, caution is warranted due to potential adverse effects at higher concentrations.
Data Tables
| Biological Activity | Test Model | Efficacy |
|---|---|---|
| Anti-inflammatory | Carrageenan-induced edema | Significant reduction |
| Analgesic | Acetic acid writhing test | Superior potency |
| Antimicrobial | Various bacterial strains | Significant inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
